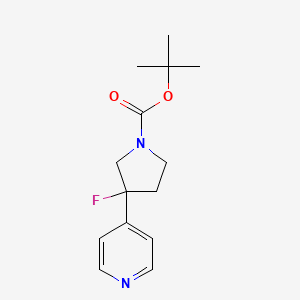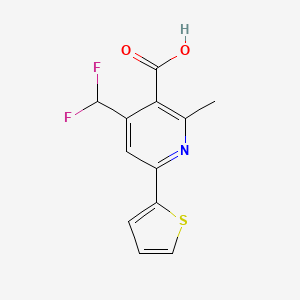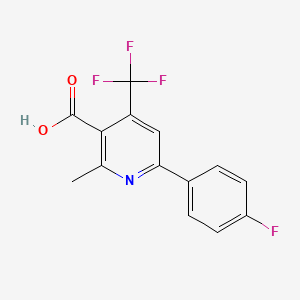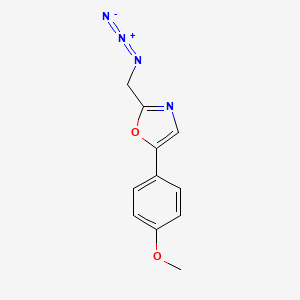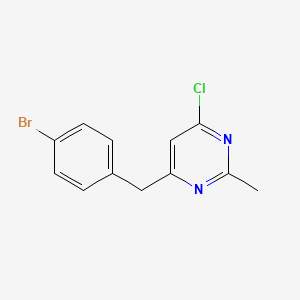
4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine
Übersicht
Beschreibung
The compound “4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the addition of the bromobenzyl, chloro, and methyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a bromobenzyl group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the bromobenzyl group could potentially be a site of electrophilic aromatic substitution reactions. The chlorine atom could also be reactive, particularly in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromobenzyl and chloropyrimidine groups could contribute to its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds, such as 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, have been studied. These investigations provide insights into the molecular configurations and potential applications of similar pyrimidine derivatives in designing new materials and drugs (Guo et al., 2007).
Chemical Reactions and Catalysis
- Research into the regioselective synthesis of alkynylpyrimidines through Pd/C–Cu catalyzed coupling reactions demonstrates the utility of halo pyrimidines (including structures similar to 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine) as intermediates in organic synthesis (M. Pal et al., 2006).
Medicinal Chemistry and Drug Design
- The development of thiazolo[4,5-d]pyrimidine derivatives from related pyrimidine compounds indicates the potential of these structures in creating new therapeutic agents with specific biological activities, including antibacterial properties (M. Rahimizadeh et al., 2006).
Process Chemistry
- Studies on the synthesis process of 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceuticals, highlight the relevance of pyrimidine derivatives in the pharmaceutical industry and the optimization of their production processes (Guo Lei-ming, 2012).
Wirkmechanismus
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. The bromobenzyl and chloropyrimidine groups could potentially interact with various biological macromolecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methyl]-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUVTMUIPQFBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


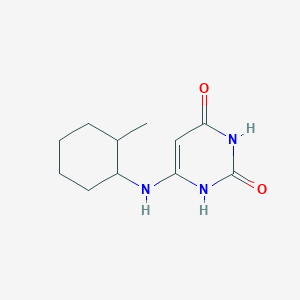
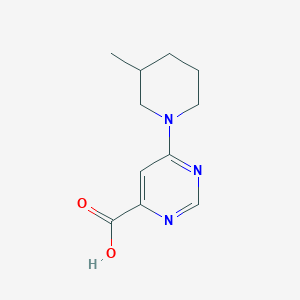

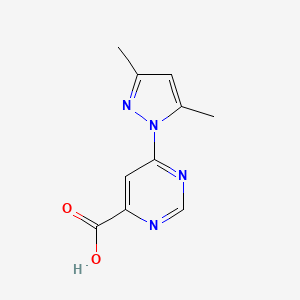
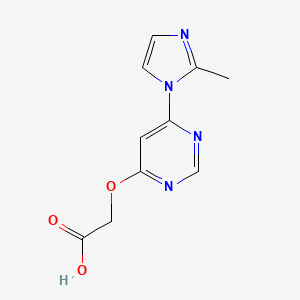
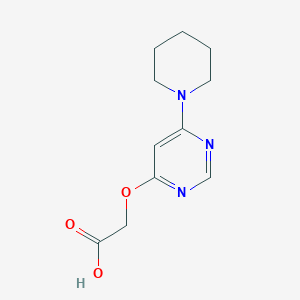
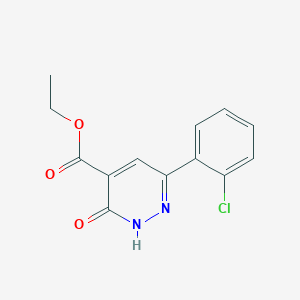

![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)
![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)
